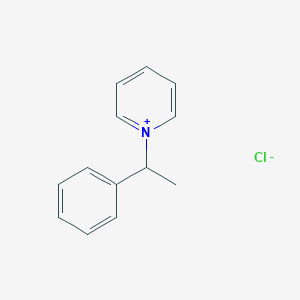
Cyclopropanecarboxylic acid, silver(I) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, silver(I) salt is a compound that combines the unique properties of cyclopropanecarboxylic acid with the reactivity of silver. Cyclopropanecarboxylic acid is a monobasic carboxylic acid with a cyclopropane ring fused to a carboxylic acid group. The silver(I) salt form introduces additional reactivity, making it useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which are then oxidized to yield the carboxylic acid . The silver(I) salt can be prepared by reacting cyclopropanecarboxylic acid with silver nitrate in an aqueous solution, followed by precipitation and purification.
Industrial Production Methods: Industrial production of cyclopropanecarboxylic acid, silver(I) salt involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process includes careful control of reaction conditions such as temperature, pH, and concentration to ensure high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropanecarboxylic acid, silver(I) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups.
Substitution: The silver(I) ion can participate in substitution reactions, replacing other ions or groups in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products: The major products formed from these reactions include various derivatives of cyclopropanecarboxylic acid, such as esters, amides, and halogenated compounds.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylic acid, silver(I) salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce cyclopropane rings into molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver ions.
Medicine: Explored for use in drug development, particularly in designing compounds with unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of cyclopropanecarboxylic acid, silver(I) salt involves the interaction of the silver ion with various molecular targets. Silver ions can disrupt cellular processes by binding to proteins and nucleic acids, leading to antimicrobial effects. The cyclopropane ring introduces strain into the molecule, making it more reactive and capable of participating in various chemical transformations.
Comparación Con Compuestos Similares
Cyclopropanecarboxylic acid, silver(I) salt can be compared with other similar compounds, such as:
Cyclopropanecarboxylic acid: The parent compound without the silver ion.
Cyclopropanecarboxylic acid, sodium salt: Another salt form with different reactivity and applications.
Cyclopropylcarboxylic acid: A similar compound with slight structural differences.
The uniqueness of this compound lies in its combination of the reactive cyclopropane ring and the antimicrobial properties of silver, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
75112-77-5 |
|---|---|
Fórmula molecular |
C4H6AgO2 |
Peso molecular |
193.96 g/mol |
Nombre IUPAC |
cyclopropanecarboxylic acid;silver |
InChI |
InChI=1S/C4H6O2.Ag/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6); |
Clave InChI |
DNVQEOFHQQHSKT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)O.[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



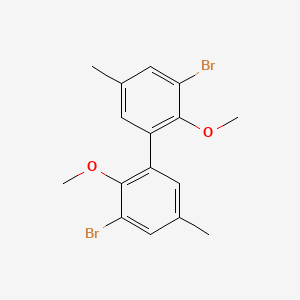
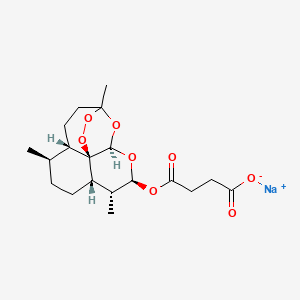
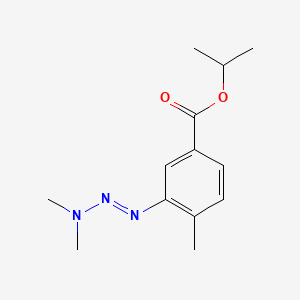
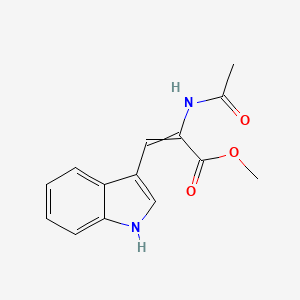
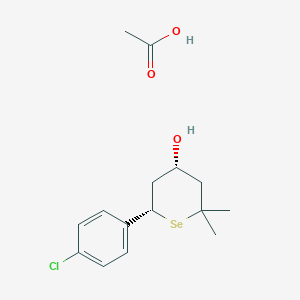
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)
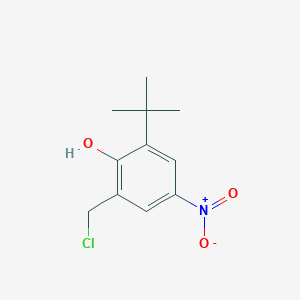

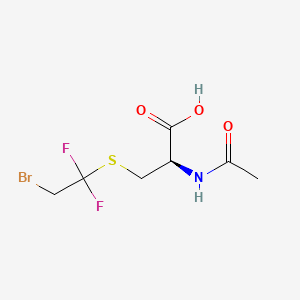
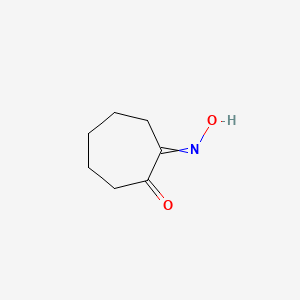
![Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate](/img/structure/B14434094.png)
silane](/img/structure/B14434100.png)
